molecular formula C9H14ClN3O2 B12311948 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B12311948
M. Wt: 231.68 g/mol
InChI Key: KEYGWUFSIUDRTA-UHFFFAOYSA-N
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Description

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry Piperidine is a six-membered ring containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride apart is the combination of both piperidine and pyrazole rings in a single molecule. This unique structure can confer distinct biological activities and chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

5-piperidin-3-yl-1H-pyrazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);1H

InChI Key

KEYGWUFSIUDRTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)O.Cl

Origin of Product

United States

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